

An In-Depth Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((2-pyridinylmethyl)amino)benzoic acid

Cat. No.: B182430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of **4-((2-pyridinylmethyl)amino)benzoic acid**. The information is curated for researchers and professionals in drug development and medicinal chemistry, presenting key data in a structured and accessible format.

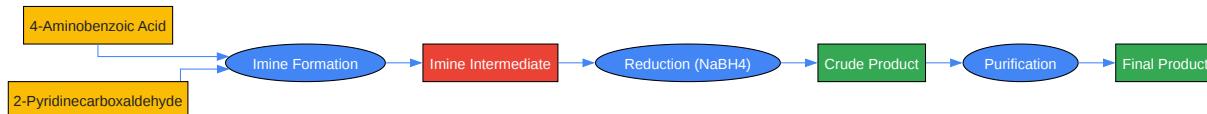
Chemical and Physical Properties

4-((2-pyridinylmethyl)amino)benzoic acid, a derivative of 4-aminobenzoic acid (PABA), possesses a unique combination of a benzoic acid moiety and a pyridinylmethyl group. These structural features are anticipated to confer distinct chemical and biological properties. While extensive experimental data for this specific molecule is not readily available in the public domain, its properties can be estimated based on related compounds and computational models.

Table 1: Physicochemical Properties of **4-((2-pyridinylmethyl)amino)benzoic acid**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	[Calculated]
Molecular Weight	228.25 g/mol	[Calculated]
CAS Number	5966-18-7	ChemSrc[1]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	429 °C at 760 mmHg	ChemSrc[1]
Flash Point	213.2 °C	ChemSrc[1]
Density	1.301 g/cm ³	ChemSrc[1]
Solubility	Slightly soluble in water; soluble in organic solvents (predicted)	-
pKa	(Predicted values) ~4-5 for the carboxylic acid, ~5 for the pyridine nitrogen	-

Synthesis and Experimental Protocols


A definitive, published experimental protocol for the synthesis of **4-((2-pyridinylmethyl)amino)benzoic acid** is not currently available. However, based on established synthetic methodologies for analogous N-substituted aminobenzoic acids, two primary synthetic routes are proposed: Reductive Amination and Buchwald-Hartwig Amination.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced *in situ* to the corresponding amine.

Experimental Protocol (Proposed):

- **Imine Formation:** In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and 2-pyridinecarboxaldehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol. The reaction can be catalyzed by the addition of a catalytic amount of a weak acid, like acetic acid. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
- **Reduction:** To the reaction mixture containing the imine, add a reducing agent such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN) (1.5-2 equivalents) portion-wise while maintaining the temperature at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
- **Work-up and Purification:** Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to ~7. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Proposed workflow for the synthesis of **4-((2-pyridinylmethyl)amino)benzoic acid** via reductive amination.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method could be employed by coupling a protected 4-aminobenzoic acid derivative with a suitable 2-pyridinylmethyl halide.

Experimental Protocol (Proposed):

- Reactant Preparation: A protected form of 4-aminobenzoic acid, such as methyl 4-aminobenzoate, would be used to avoid side reactions with the carboxylic acid group. 2-(Chloromethyl)pyridine or 2-(bromomethyl)pyridine would serve as the coupling partner.
- Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the protected 4-aminobenzoic acid (1 equivalent), 2-(halomethyl)pyridine (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu , K_3PO_4 , 2-3 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
- Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
- Work-up and Deprotection: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).
- Purification: The crude product is purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

While specific biological studies on **4-((2-pyridinylmethyl)amino)benzoic acid** are limited, the broader class of PABA derivatives has been extensively investigated for various pharmacological activities. These compounds are known to exhibit antimicrobial, antifungal, and cytotoxic properties.

The primary mechanism of antibacterial action for many PABA analogs is the inhibition of folate synthesis. In many bacteria, PABA is a crucial precursor for the synthesis of dihydrofolic acid, a key component in the production of nucleotides and certain amino acids. By acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), PABA analogs can disrupt this essential metabolic pathway, leading to bacteriostasis.

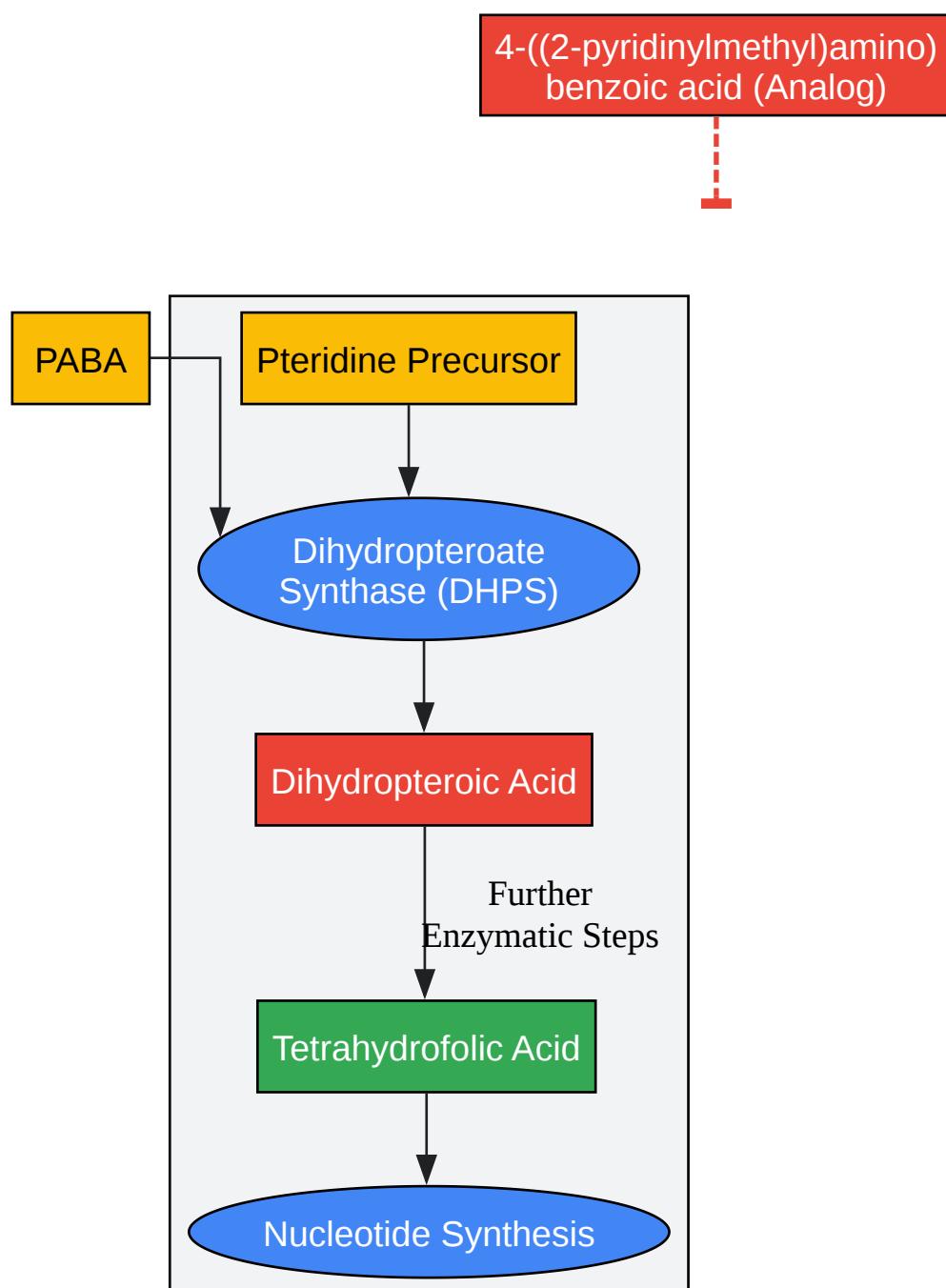
Derivatives of PABA have shown activity against a range of pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA). The introduction of different substituents on the PABA scaffold can modulate the potency and spectrum of antimicrobial activity. Furthermore,

some PABA derivatives have demonstrated notable cytotoxicity against cancer cell lines, such as HepG2.

Table 2: Potential Biological Activities of PABA Derivatives

Activity	Description
Antibacterial	Inhibition of bacterial growth, often through interference with folate synthesis.
Antifungal	Efficacy against various fungal strains.
Cytotoxic	Inhibition of cancer cell proliferation.
Anti-inflammatory	Modulation of inflammatory pathways.

General Experimental Protocols for Biological Evaluation


Antimicrobial Susceptibility Testing (Broth Microdilution):

- A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Each well is inoculated with a standardized suspension of the target microorganism.
- The plate is incubated at the optimal growth temperature for the microorganism for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assay (MTT Assay):

- Cancer cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182430#4-2-pyridinylmethyl-amino-benzoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com